Dehydro Nisoldipine-d7

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

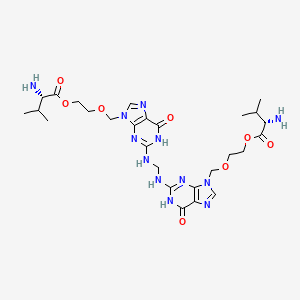

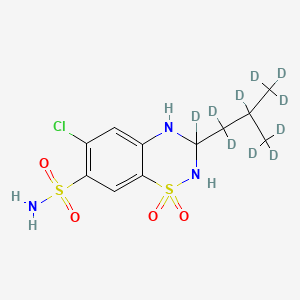

Dehydro Nisoldipine-d7 is the labelled analogue of Dehydro Nisoldipine, which is a metabolite of Nisoldipine . It is used for scientific research and development .

Molecular Structure Analysis

The molecular formula of Dehydro Nisoldipine-d7 is C20H15D7N2O6 . The IUPAC name is 5-O-methyl 3-O-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propyl] 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate .Physical And Chemical Properties Analysis

Dehydro Nisoldipine-d7 is an off-white solid . It is slightly soluble in chloroform and methanol . The molecular weight is 393.44 .Scientific Research Applications

Sublingual Film Development

Dehydro Nisoldipine-d7: is used in the development of sublingual films for medications like Nisoldipine, a calcium channel blocker. Researchers aim to improve the bioavailability of drugs with poor aqueous solubility through solid dispersion-based sublingual films . These films are designed to disintegrate rapidly and release the drug efficiently, offering an alternative route of administration that bypasses the gastrointestinal tract.

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

In the realm of pharmacokinetics, Dehydro Nisoldipine-d7 plays a role in the formulation of SNEDDS to enhance the solubility and bioavailability of drugs . These systems are particularly beneficial for drugs with low water solubility, improving their therapeutic efficacy and consistency of absorption.

Clinical Research

In clinical research, Dehydro Nisoldipine-d7 is instrumental in evaluating the efficacy and safety of new drug formulations. It helps in conducting trials that compare the performance of innovative drug delivery systems with traditional ones, ensuring that new treatments are both effective and safe for patient use .

Biotechnology Applications

In biotechnology, Dehydro Nisoldipine-d7 is used as a biochemical for proteomics research. It serves as a reference compound in various studies, helping researchers to identify and quantify proteins in complex biological samples .

Chemical Analysis

Dehydro Nisoldipine-d7 is also significant in chemical analysis, where it is used as a standard for calibrating instruments and validating analytical methods. Its stable isotopic label ensures accurate and precise measurements, which are crucial for research and development in chemistry .

Mechanism of Action

Target of Action

Dehydro Nisoldipine-d7, like its parent compound Nisoldipine, primarily targets vascular smooth muscle cells . The main target within these cells are the voltage-gated L-type calcium channels . These channels play a crucial role in regulating the contraction of smooth muscle cells by controlling the influx of calcium ions .

Mode of Action

Dehydro Nisoldipine-d7 acts by stabilizing the voltage-gated L-type calcium channels in their inactive conformation . This action inhibits the influx of calcium into the smooth muscle cells . Since calcium influx is essential for smooth muscle contraction, this inhibition prevents calcium-dependent smooth muscle contraction, leading to vasodilation .

Biochemical Pathways

The action of Dehydro Nisoldipine-d7 affects the calcium signaling pathway in vascular smooth muscle cells. By inhibiting calcium influx, it disrupts the normal contraction and relaxation cycle of these cells . This disruption leads to the relaxation of the smooth muscle cells in the blood vessels, causing them to dilate .

Pharmacokinetics

The parent compound nisoldipine is known to have a bioavailability of 4-8% . It is highly protein-bound and metabolized by the liver enzyme CYP3A4 . The elimination half-life is between 7-12 hours, and it is primarily excreted via urine

Action Environment

The action of Dehydro Nisoldipine-d7, like many other drugs, can be influenced by various environmental factorsFor instance, the parent compound Nisoldipine’s effectiveness can be significantly increased by grapefruit juice, which inhibits the CYP3A4 enzyme responsible for its metabolism .

Safety and Hazards

Dehydro Nisoldipine-d7 is not intended for use in humans or animals and is for research use only . It may be harmful if swallowed or in contact with skin . It causes skin irritation and serious eye damage . It may also cause respiratory irritation .

Relevant Papers One relevant paper discusses the design, formulation, in vitro, in vivo, and pharmacokinetic evaluation of nisoldipine-loaded self-nanoemulsifying drug delivery system . Another paper discusses the experimental pharmacology of Nisoldipine .

properties

IUPAC Name |

5-O-methyl 3-O-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propyl] 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11H,10H2,1-5H3/i1D3,2D3,11D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNPLNDGLOCZGS-UENXPIBQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(COC(=O)C1=C(C(=C(N=C1C)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanone, 1-[1,1-bicyclopropyl]-2-yl-, trans-(9CI)](/img/structure/B588809.png)

![1H-4,9-Epoxynaphtho[2,3-d]imidazole](/img/structure/B588814.png)